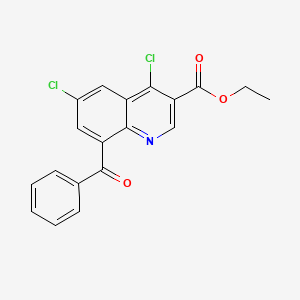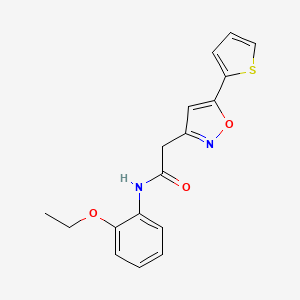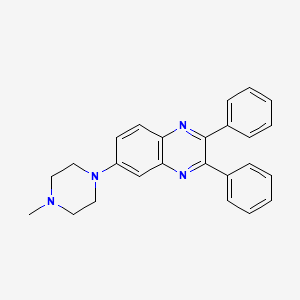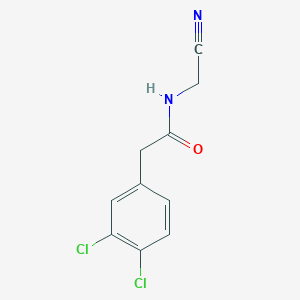![molecular formula C15H18N2O4 B2492115 (E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid CAS No. 940213-50-3](/img/structure/B2492115.png)
(E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivatization
- Ester Synthesis: A study by Bolchi, Roda, and Pallavicini (2018) explored a simple route to synthesize esters of 3-alkyl-4-oxo-2-butenoic acid, which are important synthons in organic chemistry. They developed a straightforward method to synthesize these compounds, including methyl (E)-3-propyl-4-oxo-2-butenoate, thus demonstrating the chemical flexibility and importance of similar compounds in synthetic organic chemistry (Bolchi, Roda, & Pallavicini, 2018).
Enantioselective Catalysis
- Enantioselective Hydrogenation: In a study by Brunner et al. (1986), enantioselective hydrogenation of E/Z isomers of α-N-benzoylamino-2-butenoic acid was investigated. This process is significant as the hydrogenation products are derivatives of α-aminobutyric acid, an important component in pharmaceuticals like the antituberculosis drug ethambutol (Brunner, Knott, Kunz, & Thalhammer, 1986).
Biological Activity
- Inhibition Studies: Research by Silverman, Durkee, and Invergo (1986) showed that 4-amino-2-(substituted methyl)-2-butenoic acids are potent competitive reversible inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T), an enzyme critical in neurotransmitter regulation. These findings highlight the potential therapeutic applications of these compounds in neurological conditions (Silverman, Durkee, & Invergo, 1986).
- Antimicrobial and Analgesic Activity: Koz’minykh et al. (2004) synthesized and studied the antimicrobial and analgesic activities of 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids. Their research indicates the potential of these compounds in developing new antimicrobial and analgesic drugs (Koz’minykh et al., 2004).
Antioxidant Properties
- Antioxidant Activity: A study by Point et al. (1998) identified 2-amino 3-hydroxymethyl 4-aryl 4-oxo 2-butenoic acids as effective scavengers of the superoxide anion, demonstrating their potential as antioxidants. This research suggests the utility of such compounds in combating oxidative stress-related disorders (Point, Coudert, Léal, Rubat, Sautou-Miranda, Chopineau, & Couquelet, 1998).
Microwave-Assisted Synthesis
- Improved Synthesis Techniques: Uguen et al. (2021) developed microwave-assisted conditions for synthesizing 4-oxo-2-butenoic acids, including (E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid. This method offers a more efficient and versatile approach for producing these biologically active species (Uguen, Gai, Sprenger, Liu, Leach, & Waring, 2021).
Mécanisme D'action
Mode of Action
For example, the amide group could form hydrogen bonds with proteins, and the double bond in the 2-butenoic acid moiety could potentially undergo reactions with biological nucleophiles .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Propriétés
IUPAC Name |
(E)-4-[4-(3-methylbutanoylamino)anilino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10(2)9-14(19)17-12-5-3-11(4-6-12)16-13(18)7-8-15(20)21/h3-8,10H,9H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUNZSSXIKTRTN-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([2,4'-bipyridin]-3-ylmethyl)-2-chlorobenzamide](/img/structure/B2492037.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2492040.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide](/img/structure/B2492042.png)
![2-[(E)-But-2-enyl]-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492043.png)
![Ethyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-3-carboxylate](/img/structure/B2492045.png)

![methyl 5-({8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate](/img/structure/B2492047.png)
![5-[(benzyloxy)carbamoyl]pentanoic acid](/img/structure/B2492049.png)



![2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2492054.png)
